molecular formula C18H38BrN B8237918 Oleylammonium bromide

Oleylammonium bromide

Cat. No.: B8237918
M. Wt: 348.4 g/mol
InChI Key: BUMIZIPMPLOMLF-KVVVOXFISA-N
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Description

Oleylammonium bromide is an organic compound with the chemical formula C₁₈H₃₅NH₃Br. It is a long-chain alkylammonium salt derived from oleylamine and hydrobromic acid. This compound is known for its surfactant properties and is widely used in the synthesis of various nanomaterials, particularly in the formation of metal halide perovskites.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleylammonium bromide can be synthesized through a straightforward reaction between oleylamine and hydrobromic acid. The typical procedure involves dissolving oleylamine in an organic solvent such as ethanol, followed by the slow addition of hydrobromic acid under vigorous stirring. The reaction mixture is then cooled in an ice-water bath to precipitate the this compound, which is subsequently filtered and dried.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and stirring speed to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, where the bromide ion is replaced by other anions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles such as hydroxide ions, chloride ions, or iodide ions to form the corresponding oleylammonium salts.

    Ion-Exchange Reactions: This compound can undergo ion-exchange reactions with other halide salts under mild conditions, typically in an aqueous or organic solvent.

Major Products: The major products formed from these reactions are the corresponding oleylammonium salts, such as oleylammonium chloride, oleylammonium iodide, and oleylammonium hydroxide.

Scientific Research Applications

Oleylammonium bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is extensively used in the synthesis of metal halide perovskites, which are materials with promising applications in optoelectronics, including solar cells, light-emitting diodes, and photodetectors.

    Biology: this compound is used as a surfactant in the preparation of various biological samples, aiding in the stabilization and dispersion of nanoparticles.

    Medicine: In the medical field, it is employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: The compound is used in the formulation of various industrial products, including detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which oleylammonium bromide exerts its effects is primarily through its surfactant properties. The long hydrophobic tail of the oleyl group interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows this compound to stabilize emulsions, disperse nanoparticles, and facilitate ion-exchange reactions. The molecular targets and pathways involved include the stabilization of colloidal systems and the enhancement of interfacial interactions.

Comparison with Similar Compounds

Oleylammonium bromide can be compared with other similar compounds such as cetyltrimethylammonium bromide, dodecyltrimethylammonium bromide, and octadecyltrimethylammonium bromide.

    Cetyltrimethylammonium Bromide: This compound has a shorter alkyl chain compared to this compound, resulting in different surfactant properties and applications.

    Dodecyltrimethylammonium Bromide: With an even shorter alkyl chain, this compound is less hydrophobic and is used in different applications where lower hydrophobicity is required.

    Octadecyltrimethylammonium Bromide: This compound has a similar alkyl chain length but differs in the structure of the ammonium head group, leading to variations in its surfactant behavior and applications.

This compound is unique due to its specific alkyl chain length and the presence of the oleyl group, which imparts distinct surfactant properties and makes it particularly suitable for the synthesis of metal halide perovskites and other nanomaterials.

Properties

IUPAC Name

[(Z)-octadec-9-enyl]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMIZIPMPLOMLF-KVVVOXFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleylammonium bromide
Reactant of Route 2
Oleylammonium bromide
Reactant of Route 3
Oleylammonium bromide
Reactant of Route 4
Oleylammonium bromide
Reactant of Route 5
Oleylammonium bromide
Reactant of Route 6
Oleylammonium bromide

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